Tpc2-A1-P

Ion selectivity Endo-lysosomal patch-clamp Na+ permeability

LSD researchers frequently select TPC2-A1-N for TPC2 activation, only to obtain confounding Ca2+-dominated signals and absent lysosomal exocytosis readouts. TPC2-A1-P (≥98% HPLC) is the sole TPC2 agonist validated across MLIV, NPC1, and Batten disease models-uniquely driving Na+-selective currents and TPC2-dependent lysosomal exocytosis. • PI(3,5)P2 mimetic: pure Na+ currents (PCa/PNa=0.04); EC50 10.5 μM (intact cells), 0.6 μM (endo-lysosomal patch-clamp) • Activates lysosomal exocytosis (LAMP1 translocation) & autophagy; rescues cholesterol accumulation in patient-derived fibroblasts & iPSC neurons • Reverses autophagy blockade and improves motor performance in MLIV mice Supplied as DMSO-soluble solid; global shipping with blue ice.

Molecular Formula C20H21BrF3NO3
Molecular Weight 460.3 g/mol
Cat. No. B8115660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpc2-A1-P
Molecular FormulaC20H21BrF3NO3
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O
InChIInChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27)
InChIKeyINDFMVADKKBSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPC2-A1-P: PI(3,5)P2-Mimetic TPC2 Agonist


TPC2-A1-P (CAS 2804595-86-4, C20H21BrF3NO3, MW 460.28) is a membrane-permeable small-molecule agonist of the endo-lysosomal two-pore channel 2 (TPC2). It functions as a functional mimetic of the phosphoinositide PI(3,5)P2, preferentially evoking Na+-selective currents over Ca2+ signals [1]. In intact-cell Ca2+ assays, TPC2-A1-P activates TPC2 with an EC50 of 10.5 μM, whereas its closest structural analog, TPC2-A1-N, acts as an NAADP mimetic with an EC50 of 7.8 μM for Ca2+ mobilization . The compound is supplied as a ≥98% (HPLC) pure solid and is soluble in DMSO, enabling ready formulation for in vitro and cellular studies .

PI(3,5)P2-mimetic Na+-selective TPC2 agonist
Designed for endo-lysosomal patch-clamp and cellular assays
Reported tool for lysosomal exocytosis and autophagy research

TPC2-A1-P vs. TPC2-A1-N: Ion Selectivity Switch


TPC2-A1-P and its close analog TPC2-A1-N are structurally distinct small molecules that target the same ion channel yet produce dramatically different ionic signatures and downstream functional effects. TPC2-A1-P is a PI(3,5)P2 mimetic that drives Na+-selective TPC2 currents (PCa/PNa = 0.04), whereas TPC2-A1-N is an NAADP mimetic that evokes non-selective cation currents (PCa/PNa ≈ 0.65) with robust Ca2+ signals [1]. This agonist-dependent ion-selectivity switch translates into opposing effects on lysosomal pH, exocytosis, and autophagy [2]. Consequently, TPC2-A1-P and TPC2-A1-N cannot be used interchangeably: selecting the wrong analog will invert key biological readouts in endo-lysosomal trafficking, lysosomal storage disease modeling, or ion-flux studies [1][3].

TPC2-A1-P (This Product)
TPC2-A1-N (Analog)
Ion Selectivity
Na+-selective currents (mimics PI(3,5)P2)
Mixed cation currents (mimics NAADP)
Lysosomal pH Effect
No significant pH change
Induces alkalinization
Exocytosis/Autophagy
Promotes exocytosis and autophagy
Inactive in these assays

TPC2-A1-P vs. TPC2-A1-N: Key Evidence


Ion Selectivity: Na+ vs. Ca2+ Permeability

In direct endo-lysosomal patch-clamp comparisons, TPC2-A1-P evokes purely Na+-selective currents with a calcium-to-sodium permeability ratio (PCa/PNa) of 0.04 ± 0.01, closely mirroring the action of its endogenous counterpart PI(3,5)P2. In marked contrast, TPC2-A1-N induces non-selective cation currents with a PCa/PNa of approximately 0.65, mimicking NAADP [1]. After subtraction of proton currents, the PCa/PNa values were recalculated as 0.06 for TPC2-A1-P and 0.44 for TPC2-A1-N, confirming the fundamental difference [1]. This represents an approximately 7- to 16-fold difference in relative Na+ selectivity, establishing TPC2-A1-P as the tool of choice when Na+-dominated TPC2 signaling is the experimental objective.

Ion Selectivity
Head-to-head
PCa/PNa = 0.04
Supports Na+-selective TPC2 signaling research
vs TPC2-A1-N PCa/PNa ~0.65
Ion selectivity Endo-lysosomal patch-clamp Na+ permeability

Ca2+ Mobilization Potency

In cell-based Ca2+ mobilization assays using TPC2-expressing cells, TPC2-A1-N consistently produces more robust Ca2+ signals than TPC2-A1-P. The EC50 for TPC2-A1-N was determined to be 7.8 μM, while TPC2-A1-P yielded an EC50 of 10.5 μM [1]. This 1.35-fold difference in potency reflects the distinct transduction pathways engaged: TPC2-A1-N acts as an NAADP mimetic that strongly couples to Ca2+ release, whereas TPC2-A1-P, as a PI(3,5)P2 mimetic, biases the channel toward Na+ flux [1][2]. When the experimental endpoint is Ca2+-dependent (e.g., lysosomal pH alkalinization, vesicle motility), TPC2-A1-N is the more potent agonist; when Na+-dependent functions (e.g., lysosomal exocytosis, autophagy induction) are sought, TPC2-A1-P is the appropriate choice [3].

Ca2+ Mobilization EC50
Reported
10.5 μM vs 7.8 μM
Ca2+ signal potency context for assay selection
Calcium signaling Lysosomal Ca2+ TPC2 pharmacology

Lysosomal pH Modulation

Monitoring of lysosomal pH using the genetically encoded sensor pH-Lemon-GPI revealed that TPC2-A1-N (10 μM) caused a significant TPC2-dependent increase in lysosomal lumen pH (alkalinization) in TPC2-expressing HeLa cells, whereas TPC2-A1-P had no significant effect [1]. Electrophysiological analysis demonstrated that TPC2-A1-N renders the channel proton-permeable, providing a direct mechanism for the observed alkalinization, while TPC2-A1-P does not confer proton permeability [1]. This functional divergence means that TPC2-A1-N can be used to manipulate lysosomal pH in a TPC2-dependent manner, while TPC2-A1-P serves as a negative control or as a tool to activate TPC2 without perturbing pH homeostasis .

Lysosomal pH
Head-to-head
No effect vs alkalinization
Supports pH-neutral TPC2 activation studies
10 μM in HeLa cells
Lysosomal pH Endo-lysosomal alkalinization Proton permeability

Lysosomal Exocytosis and Autophagy

In murine macrophages expressing high endogenous TPC2 levels, TPC2-A1-P (30 μM) evoked robust, time- and concentration-dependent lysosomal exocytosis, as quantified by LAMP1 translocation to the cell surface. In contrast, TPC2-A1-N had no effect on lysosomal exocytosis, despite inducing larger Ca2+ signals in the same cells [1]. TPC2 knockout abolished the exocytotic response to TPC2-A1-P, confirming TPC2 specificity [1]. In disease-relevant contexts, TPC2-A1-P-mediated lysosomal exocytosis rescued cholesterol and lipid accumulation in fibroblasts from patients with mucolipidosis type IV (MLIV), Niemann-Pick type C1, and Batten disease, and reversed the autophagy blockade in MLIV cells [2].

Lysosomal Exocytosis
Head-to-head
Promotes LAMP1 translocation vs no effect
Supports lysosomal clearance model studies
30 μM in macrophages
Lysosomal exocytosis LAMP1 translocation Autophagy

K204A Mutation Sensitivity

The TPC2 pore-domain mutation K204A differentially affects agonist responses. In Ca2+ imaging experiments, the K204A mutation reduced TPC2-A1-P-evoked responses by approximately two-fold, while TPC2-A1-N responses were largely unaffected [1]. In endo-lysosomal patch-clamp recordings, K204A similarly reduced TPC2-A1-P-evoked currents without substantially altering TPC2-A1-N currents [1]. This differential sensitivity demonstrates that TPC2-A1-P and TPC2-A1-N engage distinct binding determinants on the TPC2 channel, consistent with their roles as PI(3,5)P2 and NAADP mimetics, respectively, which bind to separate sites [1][2].

K204A Sensitivity
Head-to-head
~2-fold reduction
Supports binding-site differentiation screens
vs no effect on TPC2-A1-N
K204A mutation Structure-activity relationship Binding site

TPC2-A1-P Validated Applications


Lysosomal Storage Disease Models

TPC2-A1-P is the only TPC2 agonist validated in multiple LSD models. It reduces cholesterol and lipid accumulation, reverses autophagy blockade, and restores cellular ultrastructure in patient-derived fibroblasts and iPSC-derived neurons for MLIV, NPC1, and Batten disease [1]. In MLIV mice, TPC2-A1-P treatment ameliorated central nervous system defects and improved motor performance [1]. Procurement of TPC2-A1-P, rather than TPC2-A1-N or other TPC2 modulators, is essential for LSD programs because only TPC2-A1-P drives the combination of lysosomal exocytosis and autophagy that underlies the observed phenotypic rescue [1][2].

Na+-Selective Patch-Clamp Electrophysiology

For researchers studying TPC2 ion selectivity using endo-lysosomal patch-clamp, TPC2-A1-P is the required tool to evoke pure Na+-selective currents (PCa/PNa = 0.04) that faithfully recapitulate PI(3,5)P2-mediated signaling [1]. TPC2-A1-N cannot substitute because it induces mixed Na+/Ca2+ currents. The EC50 for Na+ current activation in endo-lysosomal patch-clamp is 0.6 μM for both agonists, but with different Hill slopes (TPC2-A1-P: n = 1.4; TPC2-A1-N: n = 0.8), indicating distinct activation cooperativity [1].

Lysosomal Exocytosis and Autophagy Studies

TPC2-A1-P uniquely promotes TPC2-dependent lysosomal exocytosis (quantified by LAMP1 surface translocation) and autophagy, whereas TPC2-A1-N is inactive in these assays [1]. This functional specificity makes TPC2-A1-P the sole choice for investigations into lysosomal clearance mechanisms, membrane repair, and cargo secretion [1][2].

Binding Site Dissection and Mutant Screening

The differential sensitivity of TPC2-A1-P and TPC2-A1-N to the K204A pore mutation (~2-fold reduction vs. no effect) provides a validated pharmacological fingerprint for distinguishing PI(3,5)P2-site from NAADP-site engagement [1]. Researchers screening TPC2 mutants or developing novel TPC2 modulators can use TPC2-A1-P as a reference agonist for the PI(3,5)P2 binding mode, enabling structure-activity relationship (SAR) programs and selectivity profiling against TPC1 [1][2].

Application
Selection Property
Validation Focus
Lysosomal storage disease research models
Na+-selective TPC2 agonism
Lysosomal exocytosis and autophagy endpoints
Na+-selective patch-clamp electrophysiology
PI(3,5)P2-mimetic Na+ selectivity
PCa/PNa ratio and current activation kinetics
Lysosomal exocytosis and autophagy studies
Lysosomal exocytosis promotion
LAMP1 translocation and autophagy flux
Binding site dissection and mutant screening
Differential K204A sensitivity
Mutant screening and binding mode assignment

Technical Documentation Hub

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37 linked technical documents
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